molecular formula C12H11FO B13965755 1-Cyclopropyl-3-(2-fluorophenyl)prop-2-en-1-one

1-Cyclopropyl-3-(2-fluorophenyl)prop-2-en-1-one

Cat. No.: B13965755
M. Wt: 190.21 g/mol
InChI Key: PXDYVTZESFQAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-3-(2-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a cyclopropyl group and a fluorophenyl group, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-(2-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between cyclopropyl methyl ketone and 2-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol-water mixture at elevated temperatures to facilitate the condensation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-(2-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

Scientific Research Applications

1-Cyclopropyl-3-(2-fluorophenyl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(2-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles in biological systems. This reactivity is crucial for its potential biological activities, such as inhibiting enzymes or interacting with cellular proteins .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropyl-3-(2-fluorophenyl)prop-2-en-1-one is unique due to its specific combination of a cyclopropyl group and a fluorophenyl group, along with the α,β-unsaturated carbonyl system. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H11FO

Molecular Weight

190.21 g/mol

IUPAC Name

1-cyclopropyl-3-(2-fluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C12H11FO/c13-11-4-2-1-3-9(11)7-8-12(14)10-5-6-10/h1-4,7-8,10H,5-6H2

InChI Key

PXDYVTZESFQAEF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C=CC2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.